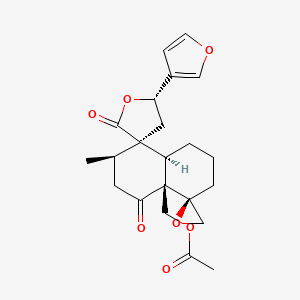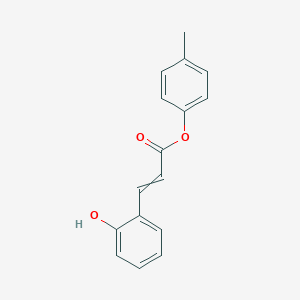![molecular formula C11H8N4O4 B14501742 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-02-1](/img/structure/B14501742.png)
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a nitrophenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and pyrimidine functionalities in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-nitrobenzaldehyde with a pyrimidine derivative. One common method includes the reaction of 3-nitrobenzaldehyde with barbituric acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Reduction: 6-{[(3-Aminophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The nitro group can be modified to enhance biological activity and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.
Mechanism of Action
The mechanism of action of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 6-{[(4-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 6-{[(2-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 6-{[(3-Nitrophenyl)methylidene]amino}pyridine-2,4(1H,3H)-dione
Comparison: The unique feature of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reaction profiles due to the electronic and steric effects imparted by the nitro group.
Properties
CAS No. |
62879-02-1 |
|---|---|
Molecular Formula |
C11H8N4O4 |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
6-[(3-nitrophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N4O4/c16-10-5-9(13-11(17)14-10)12-6-7-2-1-3-8(4-7)15(18)19/h1-6H,(H2,13,14,16,17) |
InChI Key |
CSCYISISPPXCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


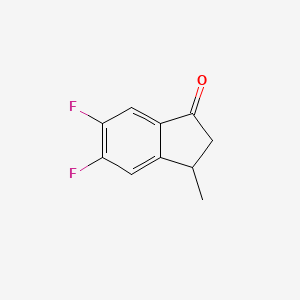
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

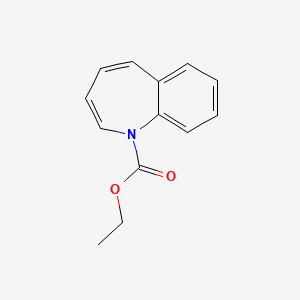
phosphanium chloride](/img/structure/B14501684.png)
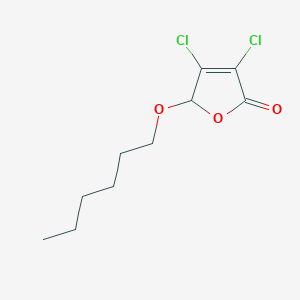
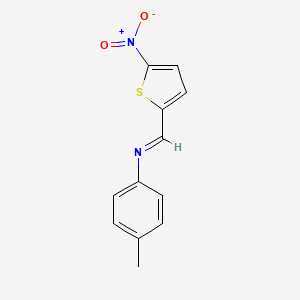

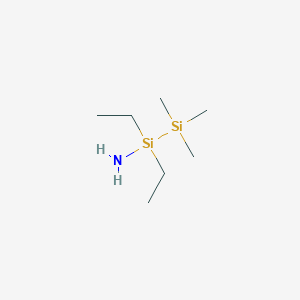
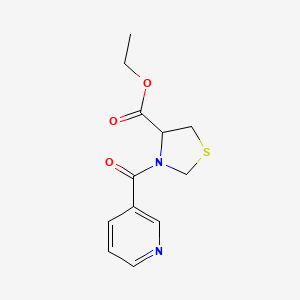
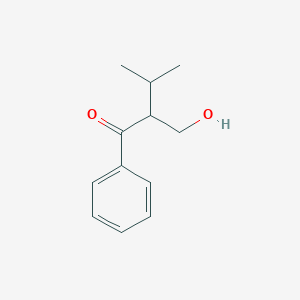
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
